Forsythide dimethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

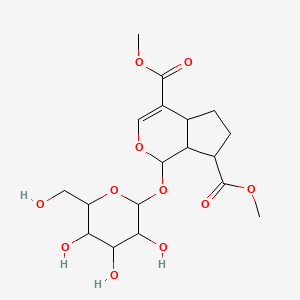

Properties

Molecular Formula |

C18H26O11 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |

InChI |

InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3 |

InChI Key |

KVSFLKZCIIGPEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Forsythide Dimethyl Ester: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythide dimethyl ester is an iridoid glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological signaling pathways. Quantitative data from existing literature is tabulated for comparative analysis, and experimental workflows and molecular pathways are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in a select number of plant species. The primary documented sources are:

-

Eriobotrya japonica (Loquat): The leaves of the loquat tree are a significant source of this compound.[1]

-

Myxopyrum smilacifolium: This plant, belonging to the Oleaceae family, has also been reported to contain this compound.[1]

Despite its name, there is currently no definitive scientific literature confirming the presence of this compound in plants of the Forsythia genus.

Isolation and Purification of this compound

A detailed, standardized protocol for the isolation of this compound with specific yield data is not extensively documented in publicly available literature. However, based on the general principles of iridoid glycoside extraction and purification from plant materials, a representative experimental protocol can be outlined. The following methodology is a composite based on techniques used for isolating similar compounds from Eriobotrya japonica and related species.

General Experimental Workflow

The isolation and purification of this compound typically involves a multi-step process including extraction, partitioning, and chromatography. A visual representation of this workflow is provided below.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation:

-

Collect fresh leaves of Eriobotrya japonica.

-

Wash the leaves thoroughly with distilled water to remove any surface impurities.

-

Air-dry the leaves in the shade at room temperature for several days until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2.2.2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 80% methanol, at room temperature.

-

Perform the extraction process multiple times (e.g., 3 times) until the plant material is exhausted.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

2.2.4. Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound.

-

Further purification can be achieved using an octadecylsilyl (ODS) silica gel column with a methanol-water gradient.

2.2.5. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

2.2.6. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Quantitative Data

Specific yield percentages for this compound from its natural sources are not well-documented in the available literature. The yield can vary significantly based on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.

Biological Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, research on related compounds and extracts from the Forsythia genus suggests potential involvement in key signaling pathways related to inflammation and apoptosis.

Anti-Inflammatory Pathway

Extracts from Forsythia suspensa and the related compound forsythiaside have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[2][3] It is plausible that this compound may share similar mechanisms.

Caption: Putative anti-inflammatory mechanism of this compound via modulation of NF-κB and Nrf2 pathways.

Apoptosis Induction Pathway

Triterpenoids isolated from the leaves of Forsythia suspensa have been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[2][4][5] This involves the regulation of Bcl-2 family proteins and the activation of caspases. It is hypothesized that this compound may also induce apoptosis through a similar mechanism.

Caption: Postulated mitochondrial pathway of apoptosis induced by this compound.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. While its primary natural sources have been identified, further research is required to establish optimized and standardized protocols for its isolation to ensure consistent and high-yield production. Moreover, detailed investigations into its specific molecular targets and signaling pathways are crucial to fully elucidate its therapeutic potential and to guide future drug development efforts. This guide provides a foundational overview to support and stimulate further research in this exciting area of natural product science.

References

- 1. Forsythia suspensa Leaves Triterpenoids Induce Breast Cancer Cell Apoptosis via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Forsythide Dimethyl Ester: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of forsythide dimethyl ester is limited. This document synthesizes information from studies on related compounds isolated from Forsythia suspensa, primarily forsythiaside A, and various extracts of the plant. The proposed mechanisms for this compound are therefore inferred and intended to guide further research.

Core Tenets of Biological Activity

This compound is a naturally occurring iridoid glycoside isolated from plants such as Eriobotrya japonica and Forsythia suspensa.[][] Preliminary information from chemical suppliers suggests that it possesses anti-inflammatory and anti-cancer properties.[][] The proposed mechanisms for these activities are rooted in the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS), as well as the induction of cell cycle arrest and apoptosis in cancer cells.[][]

Inferred Anti-Inflammatory Mechanism of Action

Based on studies of related compounds like forsythiaside A, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.[3][4][5]

Signaling Pathways

The primary pathways implicated in the anti-inflammatory action of Forsythia suspensa constituents are the NF-κB and Nrf2 signaling pathways.[4][5]

-

NF-κB Signaling: Forsythiaside A has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[3][4][5] This inhibition is thought to occur through the suppression of IκBα degradation, which prevents the nuclear translocation of NF-κB subunits.

-

Nrf2 Signaling: Forsythiaside A is also known to activate the Nrf2/antioxidant response element (ARE) pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway helps to mitigate oxidative stress, a key component of inflammation.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the key molecular targets and observed effects for related compounds from Forsythia suspensa.

| Compound/Extract | Target | Effect | Cell Line/Model |

| Forsythiaside A | NF-κB | Inhibition of nuclear translocation | LPS-stimulated RAW 264.7 macrophages |

| Forsythiaside A | Nrf2 | Activation and nuclear translocation | BV2 microglia |

| Forsythiaside A | iNOS, COX-2 | Downregulation of expression | LPS-stimulated RAW 264.7 macrophages |

| Forsythiaside A | TNF-α, IL-6 | Reduction in production | LPS-stimulated RAW 264.7 macrophages |

| F. suspensa Extract | ROS | Inhibition of production | RAW 264.7 cells |

Inferred Anti-Cancer Mechanism of Action

The anti-cancer activity of this compound is postulated to occur through the induction of apoptosis, or programmed cell death. Studies on triterpenoids from Forsythia suspensa leaves suggest the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathways

The mitochondrial apoptosis pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Quantitative Data Summary

Specific quantitative data for the anti-cancer effects of this compound is not available. The table below outlines the key molecular players and their roles as observed in studies of related compounds.

| Compound/Extract | Target | Effect | Cell Line |

| F. suspensa Triterpenoids | Bcl-2 | Downregulation | MCF-7, MDA-MB-231 |

| F. suspensa Triterpenoids | Bak | Upregulation | MCF-7, MDA-MB-231 |

| F. suspensa Triterpenoids | Caspase-3 | Cleavage (activation) | MCF-7, MDA-MB-231 |

| F. suspensa Root Extract | Caspase-9 | Activation | TE-13 |

Experimental Protocols

The following are generalized experimental protocols based on methodologies used in the study of Forsythia suspensa extracts and their constituents. These can serve as a template for the investigation of this compound.

Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Workflow:

Detailed Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells (except for the control group) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, phosphorylated NF-κB, and Nrf2 are determined by Western blotting using specific antibodies.

-

RT-qPCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are quantified by real-time quantitative PCR.

Apoptosis Induction Assessment

Objective: To evaluate the ability of this compound to induce apoptosis in cancer cells.

Workflow:

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for 24 to 48 hours.

-

Cell Viability Assay (MTT): The effect of the compound on cell proliferation and viability is determined using the MTT assay.

-

Apoptosis Detection (Annexin V/PI Staining): Apoptotic cells are quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

-

Western Blot Analysis: Changes in the expression levels of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3, are analyzed by Western blotting.

-

Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using a fluorescent probe such as JC-1, followed by flow cytometry or fluorescence microscopy. A decrease in MMP is indicative of mitochondrial dysfunction and apoptosis.

Future Directions

The information presented provides a strong rationale for the in-depth investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Quantitative Analysis: Determining the potency and efficacy of this compound through dose-response studies to establish IC50 and EC50 values for its various biological activities.

-

In Vivo Studies: Validating the anti-inflammatory and anti-cancer effects of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of this compound and its analogues relates to their biological activity to guide the development of more potent and specific derivatives.

References

Physical and chemical properties of Forsythide dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside found in the leaves of Eriobotrya japonica (loquat).[1][2] Emerging research has highlighted its potential as a therapeutic agent, with preliminary studies indicating significant anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available biological data and experimental insights. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

This compound is typically isolated as a powder.[3] While an experimentally determined melting point has not been prominently reported in the available literature, several other key physical and chemical properties have been characterized.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₁ | [3] |

| Molecular Weight | 418.40 g/mol | [3] |

| Appearance | Powder | [3] |

| Purity | ≥95% | [3] |

| Predicted Boiling Point | 602.1 ± 55.0 °C | [3] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3] |

| Storage | Store at -20°C | [3] |

IUPAC Name: dimethyl (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate[3]

Synonyms:

-

Cyclopenta[c]pyran-4,7-dicarboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-, dimethyl ester, [1S-(1α,4aα,7α,7aα)]-

-

(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydrocyclopenta[c]pyran-4,7alpha-dicarboxylic acid dimethyl ester[3]

Spectroscopic Data

Detailed experimental spectroscopic data, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound, are not extensively available in the public domain. Researchers undertaking the isolation or synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, primarily in the areas of anti-inflammatory and antitumor effects. The proposed mechanisms of action are multifaceted and are the subject of ongoing research.

Anti-inflammatory Activity

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Antitumor Activity

This compound is reported to induce cell cycle arrest and apoptosis in cancer cells.[3] While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely published, studies on triterpenoids from Forsythia suspensa leaves have demonstrated potent pro-apoptotic effects in breast cancer cell lines like MCF-7 and MDA-MB-231, with apoptosis being induced via the mitochondrial pathway.[3][14] This involves the regulation of Bcl-2 family proteins and the activation of caspases.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are still under investigation. Based on the reported biological activities, several pathways are likely involved.

Putative Anti-inflammatory Signaling Pathway

The inhibition of pro-inflammatory mediators often involves the suppression of the NF-κB signaling pathway. A simplified, hypothetical workflow for investigating this is presented below.

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Putative Apoptosis Induction Pathway

The induction of apoptosis by many natural products involves the mitochondrial (intrinsic) pathway. A potential signaling cascade is illustrated below.

Caption: Hypothetical mitochondrial pathway of apoptosis induced by this compound.

Isolation and Purification

General Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory and anticancer drugs. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Detailed NMR and MS studies are needed to create a complete spectral library for unambiguous identification.

-

In-depth Biological Evaluation: Quantitative assessment of its efficacy (IC₅₀ values) against a wider range of cancer cell lines and inflammatory models is required.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a targeted therapy.

-

Synthesis and Analogue Development: The development of an efficient synthetic route would enable the production of larger quantities for preclinical studies and the generation of analogues with improved potency and pharmacokinetic properties.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a living system.

The information compiled in this technical guide provides a solid foundation for initiating further research into this promising natural product. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, potentially leading to the development of new and effective treatments for inflammatory diseases and cancer.

References

- 1. Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cox-2 inhibitory effects of naturally occurring and modified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappaB signaling interferes with phorbol ester-induced growth arrest of keratinocytes in a TNFR1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of phorbol ester-induced cellular adhesion by competitive binding of NF-kappa B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forsythia suspensa Leaves Triterpenoids Induce Breast Cancer Cell Apoptosis via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythide Dimethyl Ester: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Forsythide dimethyl ester, a naturally occurring iridoid glycoside, for researchers, scientists, and drug development professionals. This document details its chemical properties, including its CAS number and molecular structure, and delves into its potential therapeutic applications, focusing on its anti-inflammatory and anticancer activities.

Chemical and Physical Properties

This compound is a compound with significant interest in the scientific community due to its biological activities. A summary of its key chemical and physical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 42830-22-8 | [][2] |

| Molecular Formula | C₁₈H₂₆O₁₁ | [] |

| Molecular Weight | 418.40 g/mol | [] |

| IUPAC Name | dimethyl (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate | [] |

| SMILES | COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |

| Storage | Store at -20°C | [] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of atoms and bonds within the molecule.

(Image of the 2D chemical structure of this compound would be inserted here if image generation were supported)

Caption: 2D Chemical Structure of this compound.

Biological Activities and Signaling Pathways

This compound, naturally found in the leaves of Eriobotrya japonica, has demonstrated potential as a therapeutic agent in the management of inflammatory conditions and various cancers.[][2] Its mechanisms of action are rooted in the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Plant-derived compounds are known to exert anti-inflammatory effects by suppressing key signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] These pathways are crucial in the production of pro-inflammatory cytokines. This compound is reported to inhibit the production of these pro-inflammatory cytokines and reactive oxygen species (ROS), which are key mediators of inflammation.[][2]

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.[][2] Many natural compounds exert their anticancer effects by modulating proteins involved in these processes.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound is suggested to trigger apoptosis, a mechanism shared by many botanical derivatives which can involve the modulation of pro-apoptotic and anti-apoptotic proteins.[4]

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

By inducing cell cycle arrest, this compound can halt the proliferation of cancer cells. This is a common anticancer mechanism where compounds interfere with the progression of the cell cycle, often at the G2/M phase, preventing cell division.

References

Forsythide Dimethyl Ester: A Review of Preclinical Research and Therapeutic Potential

A comprehensive analysis of the current state of research into Forsythide Dimethyl Ester, a natural compound with promising anti-inflammatory and anticancer properties. This document outlines its known biological activities and mechanisms of action based on available preclinical data.

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from the leaves of Eriobotrya japonica (loquat) and Myxopyrum smilacifolium.[][][3][4] Preliminary research suggests that this compound possesses significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[][] This technical guide provides a detailed overview of the existing research on this compound, focusing on its biological effects and the molecular pathways it modulates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₁₁ | [][] |

| Molecular Weight | 418.40 g/mol | [][] |

| CAS Number | 42830-22-8 | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |

| Storage | Store at -20°C | [] |

Biological Activities and Mechanism of Action

Current research, while limited, points towards two primary areas of biological activity for this compound: anticancer and anti-inflammatory effects. The underlying mechanism for these activities is believed to be multifaceted, involving the modulation of cellular signaling pathways related to cell cycle progression, apoptosis, and the inflammatory response.[][]

Anticancer Activity

This compound has been reported to exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells.[][] The proposed mechanism involves the inhibition of pro-inflammatory cytokines and Reactive Oxygen Species (ROS), which are known to play a crucial role in tumor progression.[][]

Experimental Workflow for Investigating Anticancer Effects

The following diagram illustrates a general experimental workflow that could be employed to investigate the anticancer properties of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines and ROS.[][] These molecules are key mediators of the inflammatory cascade, and their inhibition can lead to a reduction in inflammation.

Signaling Pathway for Anti-inflammatory Action

The diagram below depicts a simplified signaling pathway illustrating the proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

-

Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays to determine the cytotoxic effects on cancer cell lines.

-

Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Apoptosis Assays: Annexin V-FITC/PI double staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.

-

Cytokine Quantification: Enzyme-linked immunosorbent assay (ELISA) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal models.

Future Directions

The current body of research on this compound is still in its nascent stages. While the initial findings are promising, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Quantitative analysis: Determining the efficacy of this compound through dose-response studies to establish key parameters such as IC₅₀ values.

-

Mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This compound is a natural product with demonstrated potential as an anticancer and anti-inflammatory agent in preliminary studies. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effects on pro-inflammatory mediators, makes it a compelling candidate for further drug development. However, the limited availability of detailed quantitative data and mechanistic studies underscores the need for more rigorous investigation to validate its therapeutic utility and pave the way for potential clinical applications.

References

Forsythide Dimethyl Ester: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of forsythide dimethyl ester in various solvents. It also delves into the experimental protocols for solubility determination and explores the compound's involvement in key signaling pathways related to its anti-inflammatory and apoptotic activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Solubility of this compound

Qualitative Solubility of this compound:

This compound is reported to be soluble in the following solvents:

-

Acetone

-

Chloroform

-

Dichloromethane

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

Quantitative Solubility of Structurally Similar Iridoid Glycosides:

To offer a quantitative perspective, the following table summarizes the solubility of oleuropein and geniposide in various solvents. These values can serve as a useful estimation for the solubility of this compound in similar solvent systems.

| Compound | Solvent | Solubility | Temperature |

| Oleuropein | Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Not Specified |

| Ethanol | ~30 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | Not Specified | |

| Geniposide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (with sonication) | Not Specified |

| Water | 50 mg/mL (with sonication) | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a specific solvent.[1] This protocol outlines the key steps involved in this procedure.

Materials

-

This compound (or other compound of interest)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1]

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[1]

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[1] A pre-developed and validated HPLC method for the compound is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution factor

-

Experimental Workflow

Shake-Flask Solubility Determination Workflow

Biological Activities and Signaling Pathways

This compound is reported to possess anti-inflammatory and anti-cancer properties, which are mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Iridoid glycosides, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

The diagram below illustrates the general mechanism by which iridoid glycosides may inhibit inflammation through the NF-κB and MAPK pathways.

Anti-inflammatory Signaling Pathway Inhibition

Apoptotic Activity: The Mitochondrial Pathway

In the context of its anti-cancer properties, this compound is suggested to induce apoptosis, or programmed cell death. Studies on triterpenoids from Forsythia suspensa, a plant source of forsythide, have indicated the involvement of the mitochondrial (intrinsic) pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

The following diagram depicts the key events in the mitochondrial apoptosis pathway that may be triggered by this compound.

Mitochondrial Apoptosis Pathway

Conclusion

This technical guide provides essential information on the solubility of this compound and outlines a standard protocol for its experimental determination. Furthermore, it sheds light on the potential molecular mechanisms underlying its anti-inflammatory and apoptotic effects. The provided diagrams of the NF-κB, MAPK, and mitochondrial apoptosis pathways offer a visual representation of the complex cellular processes that may be modulated by this promising natural compound. This compilation of data and methodologies is intended to facilitate further research and development of this compound for potential therapeutic applications.

References

- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythide Dimethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythide dimethyl ester, a naturally occurring iridoid glycoside, has emerged as a molecule of significant interest in the fields of pharmacology and medicinal chemistry. First identified in Eriobotrya japonica and later isolated from Myxopyrum smilacifolium, this compound has demonstrated promising anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and History

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While its presence in Eriobotrya japonica (loquat) has been noted, a significant milestone in its history was its isolation and characterization from a single leaf of a herbarium sheet of Myxopyrum smilacifolium in 2001 by Jensen, Franzyk, and Olsen[1][2]. This discovery was noteworthy as it, along with other isolated compounds, suggested a close chemotaxonomic relationship between the genera Myxopyrum and Nyctanthes within the Oleaceae family[2].

Since its initial isolation, this compound has been investigated for its potential therapeutic applications, primarily focusing on its anti-inflammatory and anti-cancer effects. These biological activities are attributed to its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), as well as to induce cell cycle arrest and apoptosis in cancer cells.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₆O₁₁ |

| Molecular Weight | 418.40 g/mol |

| CAS Number | 42830-22-8 |

| Appearance | Powder |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate |

| Purity | ≥95% |

| Storage | Store at -20°C |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. The primary reported activities are its anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated through the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS). While specific quantitative data on the inhibition of these molecules by this compound is not yet widely published, the general mechanism involves the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

Figure 1: Simplified NF-κB signaling pathway.

Anti-cancer Activity

The anti-cancer properties of this compound are linked to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome. This leads to the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and cell death. It is plausible that this compound promotes apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of this intrinsic pathway.

Figure 2: Intrinsic apoptosis pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

Figure 3: General isolation workflow.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves of Eriobotrya japonica) is extracted with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel or Sephadex.

-

Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay provides a preliminary indication of anti-inflammatory activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Synthesis

The total synthesis of (±)-forsythide aglucone dimethyl ester has been reported, indicating that a synthetic route to this natural product is available. While the full detailed protocol is not widely accessible, the general approach to synthesizing complex natural products like iridoid glycosides typically involves a multi-step process. This often includes the construction of the core carbocyclic ring system, introduction of the necessary functional groups with correct stereochemistry, and finally, the glycosylation step to attach the sugar moiety. The development of an efficient and scalable synthesis is a critical step for the further pharmacological investigation and potential clinical development of this compound.

Future Perspectives

This compound represents a promising natural product with the potential for development as an anti-inflammatory or anti-cancer agent. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Detailed studies to determine the IC50 values of this compound against a panel of cancer cell lines and for the inhibition of specific pro-inflammatory cytokines are needed.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets of this compound within the NF-κB and apoptosis pathways are crucial to understand its mode of action.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synthetic Route Optimization: The development of an efficient and scalable synthetic route will be essential for producing sufficient quantities of the compound for advanced preclinical and potential clinical studies.

Conclusion

This compound is a compelling natural product with demonstrated potential in the realms of anti-inflammatory and anti-cancer therapy. This technical guide has provided a comprehensive overview of its discovery, biological activities, and the experimental approaches for its investigation. While the existing data is promising, further rigorous scientific inquiry is necessary to translate the therapeutic potential of this compound into clinical applications. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to advance the research and development of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Forsythide Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the quantitative analysis of forsythide dimethyl ester using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this compound in published literature, this protocol is based on established methods for structurally related iridoid glycosides, such as oleuropein and ligstroside. The provided methodology is intended as a robust starting point for method development and validation in a research and quality control setting.

Introduction

This compound is an iridoid glycoside that has been identified in various plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities, making them of interest to the pharmaceutical and nutraceutical industries. Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulated products, and for pharmacokinetic studies. HPLC coupled with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.

This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. It also provides a comprehensive protocol for sample preparation, method validation, and data analysis.

Proposed HPLC Analysis Method

The following protocol is a recommended starting point for the HPLC analysis of this compound. Optimization of these conditions may be necessary depending on the sample matrix and specific analytical requirements.

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in Table 1. These parameters are based on common practices for the analysis of similar iridoid glycosides.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC system with UV/Vis or PDA detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | 235 nm (or determined by UV scan of a standard) |

| Injection Volume | 10 - 20 µL |

| Run Time | Approximately 30 minutes |

| Table 1: Proposed Chromatographic Conditions for this compound Analysis |

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other components in a complex matrix.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 10 | 90 |

| 28 | 10 | 90 |

| 30 | 90 | 10 |

| Table 2: Example of a Gradient Elution Program |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid or Acetic acid (analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh a known amount of powdered plant material (e.g., 1 g) and extract with a suitable solvent such as methanol or a methanol-water mixture (e.g., 50 mL of 70% methanol) using sonication or reflux extraction.

-

Filtration: Filter the extract through a suitable filter paper.

-

Dilution: Dilute the filtrate with methanol to an appropriate concentration that falls within the range of the calibration curve.

-

Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters

For use in a regulated environment or for ensuring data quality, the developed HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections < 2% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | The peak for this compound should be pure and well-resolved from other components and any degradation products. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

| Table 3: Typical Method Validation Parameters and Acceptance Criteria |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated using the regression equation obtained from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Disclaimer: The HPLC method described in this document is a proposed starting point and has not been experimentally validated for this compound. Researchers should perform appropriate method development and validation to ensure the accuracy and reliability of their results.

Protocol for the Extraction of Forsythide Dimethyl Ester from Plant Material

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, specifically targeting researchers, scientists, and professionals in the field of drug development. The methodologies outlined are based on established phytochemical extraction techniques and analytical procedures.

Overview of the Extraction and Analysis Workflow

The process begins with the extraction of the raw plant material using a polar solvent to isolate a broad range of compounds, including this compound. The crude extract then undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. Further purification is achieved through column chromatography, leading to the isolation of this compound. The final quantification of the purified compound is performed using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the extraction and analysis of this compound.

Materials and Reagents

| Material/Reagent | Grade |

| Plant Material (e.g., dried and powdered roots of Myxopyrum smilacifolium) | - |

| Methanol (MeOH) | HPLC Grade |

| n-Hexane | ACS Grade |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Dichloromethane (CH2Cl2) | ACS Grade |

| Acetone | ACS Grade |

| Deionized Water | - |

| Silica Gel (for column chromatography) | 60-120 mesh |

| This compound standard | ≥98% purity |

| Acetonitrile (ACN) | HPLC Grade |

| Formic Acid | ACS Grade |

Experimental Protocols

Extraction of Crude Plant Material

-

Preparation: Weigh 100 g of dried, powdered plant material.

-

Extraction:

-

Place the plant material in a large beaker and add 1 L of 85% methanol.

-

Subject the mixture to ultrasonic extraction at 50°C for 2 hours.

-

Repeat the extraction process three more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanol extract in 500 mL of deionized water.

-

n-Hexane Partitioning:

-

Transfer the suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the aqueous layer.

-

Repeat the n-hexane partitioning two more times. Discard the n-hexane fractions (which contain nonpolar compounds).

-

-

Ethyl Acetate Partitioning:

-

To the remaining aqueous layer, add 500 mL of ethyl acetate and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the ethyl acetate layer.

-

Repeat the ethyl acetate partitioning two more times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

-

Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) packed with silica gel in a suitable nonpolar solvent (e.g., dichloromethane).

-

Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A suggested gradient system is a mixture of dichloromethane, ethyl acetate, and methanol. For example, start with a mobile phase of CH2Cl2:EtOAc:MeOH in a ratio of 4:2:1 (v/v/v).

-

Fraction Collection: Collect fractions of approximately 20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the compound of interest (as determined by comparison with a this compound standard on TLC) and concentrate under reduced pressure to obtain the purified this compound.

Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is required.

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

-

Sample Preparation: Accurately weigh the purified this compound, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the extraction and purification process.

| Parameter | Value/Description |

| Extraction | |

| Plant Material | Myxopyrum smilacifolium roots |

| Solvent-to-Solid Ratio | 10:1 (v/w) |

| Extraction Solvent | 85% Methanol |

| Extraction Method | Ultrasonic-assisted extraction |

| Extraction Temperature | 50°C |

| Extraction Time | 2 hours (repeated 4 times) |

| Partitioning | |

| Nonpolar Solvent | n-Hexane |

| Semipolar Solvent | Ethyl Acetate |

| Column Chromatography | |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase Gradient | Dichloromethane:Ethyl Acetate:Methanol (e.g., starting with 4:2:1) |

| HPLC Quantification | |

| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically in the range of 230-280 nm) |

| Expected Purity | ≥95% |

Signaling Pathway (Illustrative)

While the primary focus of this document is the extraction protocol, this compound has been investigated for its biological activities. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the activities of similar natural products.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This protocol provides a comprehensive framework for the extraction, purification, and quantification of this compound from plant sources. The methodologies described can be adapted and optimized depending on the specific plant material and the available laboratory equipment. Adherence to good laboratory practices is essential to ensure the quality and reproducibility of the results.

Application Notes and Protocols for In Vitro Cell Culture Assays Using Forsythide Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside with demonstrated potential in preclinical research for its anti-inflammatory and anti-cancer properties. These application notes provide a comprehensive guide to standardized in vitro cell culture assays for evaluating the biological activities of this compound. The following protocols are foundational and can be adapted for specific cell lines and research questions.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound in the described in vitro assays. The tables below are presented as templates. Researchers are encouraged to populate these tables with their experimental data. For illustrative purposes, hypothetical data points are included.

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0 (Control) | 100 ± 5.2 | 0 | 0 | 0 |

| 1 | 98 ± 4.8 | 15 ± 2.1 | 12 ± 1.8 | 10 ± 1.5 |

| 10 | 95 ± 5.1 | 45 ± 3.5 | 40 ± 3.2 | 35 ± 2.9 |

| 25 | 92 ± 4.9 | 70 ± 4.2 | 65 ± 4.1 | 60 ± 3.8 |

| 50 | 88 ± 5.5 | 85 ± 5.0 | 80 ± 4.8 | 75 ± 4.5 |

| IC50 (µM) | >100 | ~12.5 | ~15.0 | ~17.5 |

Table 2: Cytotoxicity and Apoptosis Induction by this compound in a Cancer Cell Line (e.g., MCF-7)

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Control) | 100 ± 6.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |

| 10 | 90 ± 5.5 | 8.2 ± 1.1 | 3.5 ± 0.6 |

| 25 | 75 ± 4.9 | 15.7 ± 2.2 | 7.9 ± 1.3 |

| 50 | 52 ± 4.2 | 28.4 ± 3.5 | 15.1 ± 2.1 |

| 100 | 35 ± 3.8 | 45.6 ± 4.8 | 25.3 ± 3.0 |

| IC50 (µM) | ~50 | N/A | N/A |

Table 3: Antioxidant and Neuroprotective Effects of this compound

| Assay | Cell Line | Treatment/Stressor | This compound Concentration (µM) | Endpoint Measurement | Result (e.g., % reduction in ROS, % increase in viability) |

| ROS Production | SH-SY5Y | H₂O₂ (100 µM) | 10 | DCFH-DA Fluorescence | 30% reduction in ROS |

| ROS Production | SH-SY5Y | H₂O₂ (100 µM) | 25 | DCFH-DA Fluorescence | 65% reduction in ROS |

| Neuroprotection | SH-SY5Y | 6-OHDA (50 µM) | 10 | MTT Assay | 25% increase in cell viability |

| Neuroprotection | SH-SY5Y | 6-OHDA (50 µM) | 25 | MTT Assay | 55% increase in cell viability |

Experimental Protocols & Visualizations

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the steps to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours of cell seeding, remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.

-

Subsequently, add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for another 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Apoptosis Induction in Cancer Cells

This protocol outlines the procedure to determine the pro-apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7, HeLa, A549) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Seeding and Treatment:

-

Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 to 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Assessment of Antioxidant Activity (ROS Scavenging)

This protocol describes the measurement of intracellular reactive oxygen species (ROS) to evaluate the antioxidant potential of this compound in a cell-based model.

-

Cell Seeding:

-

Seed cells (e.g., SH-SY5Y for neuroprotection studies) in a black, clear-bottom 96-well plate and culture overnight.

-

-

Treatment and ROS Induction:

-

Pre-treat the cells with this compound for 1-2 hours.

-

Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) for a specified duration.

-

-

ROS Measurement:

-

Wash the cells with PBS.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 20 µM and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Investigation of NF-κB Signaling Pathway

This protocol provides a method to assess whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

-

Cell Treatment and Lysis:

-

Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation as described in the anti-inflammatory protocol.

-

After treatment, wash the cells with cold PBS and lyse them to prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

-

Western Blotting:

-

Determine the protein concentration of the extracts using a BCA assay.

-

Separate equal amounts of protein from the cytoplasmic and nuclear fractions on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against NF-κB p65, and loading controls for each fraction (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated cells would indicate inhibition of NF-κB translocation.

-

Disclaimer

These protocols are intended as a general guide. Optimal conditions, including cell density, compound concentrations, and incubation times, should be determined empirically for each specific experimental setup. It is crucial to include appropriate positive and negative controls in all assays. The provided data tables are for illustrative purposes only, and researchers should generate their own data.

Application Note: Quantification of Forsythide Dimethyl Ester in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of forsythide dimethyl ester in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

This compound is a naturally occurring iridoid glycoside found in plants such as Forsythia suspensa.[] Iridoid glycosides are a class of monoterpenoids known for a variety of biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications.

Chemical Properties

| Property | Value |

| Chemical Formula | C18H26O11[] |

| Molecular Weight | 418.40 g/mol [] |

| Appearance | Powder |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate |

Experimental

Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Geniposide (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm

Standard and Sample Preparation

Standard Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of Geniposide (IS) in methanol.

-

Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Prepare a working internal standard solution of 100 ng/mL Geniposide in 50:50 (v/v) methanol:water.

Sample Preparation Protocol:

-

Thaw plasma samples to room temperature.

-